molecular formula C19H23N5O4 B2451093 3-((1-(5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034576-41-3

3-((1-(5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2451093
CAS No.: 2034576-41-3
M. Wt: 385.424
InChI Key: CJEJIKINQKSFGF-UHFFFAOYSA-N
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Description

The compound “3-((1-(5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Scientific Research Applications

Molecular and Crystal Structure Analysis

The molecular and crystal structure of related heterocyclic compounds has been explored, revealing insights into their symmetry, conformation, and crystal systems. For instance, studies on compounds like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile have contributed to understanding the structural aspects of similar heterocycles, which can be crucial for designing materials with desired physical and chemical properties (Jansone et al., 2007).

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds like 2-oxo-3-(indol-3-yl)propanonitrile and its derivatives highlights the potential for creating novel organic molecules. These studies provide a foundation for synthesizing complex molecules, which could have applications in pharmaceuticals, agrochemicals, and organic materials (Tayseer A. Abdallah, 2007).

Antimicrobial and Anticancer Properties

Some related pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. This research avenue is significant for the development of new therapeutic agents, highlighting the potential biomedical applications of complex heterocyclic compounds (Safaa I. Elewa et al., 2021).

Catalysis and Material Science

Compounds with pyrazine moieties, similar to the one , have been studied for their roles in catalysis and material science. For example, zinc azaphthalocyanines with pyrazine substituents have been investigated for their singlet oxygen production, which is relevant to photocatalysis and photodynamic therapy (E. Mørkved et al., 2009).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been explored for their effectiveness as corrosion inhibitors, which could have implications in protecting metals in industrial applications (Sudheer & M. Quraishi, 2015).

Mechanism of Action

As a PDE9A inhibitor, this compound likely works by inhibiting the action of phosphodiesterase 9A, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a messenger molecule involved in various cellular processes .

Properties

IUPAC Name

3-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c20-10-16-18(22-5-4-21-16)28-15-1-6-23(12-15)19(26)13-9-17(25)24(11-13)14-2-7-27-8-3-14/h4-5,13-15H,1-3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJIKINQKSFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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